3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
CAS No.:
Cat. No.: VC15774408
Molecular Formula: C12H14FN3O
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14FN3O |
|---|---|
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 3-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol |
| Standard InChI | InChI=1S/C12H14FN3O/c13-4-5-16-9-11(8-15-16)14-7-10-2-1-3-12(17)6-10/h1-3,6,8-9,14,17H,4-5,7H2 |
| Standard InChI Key | TUNXDTRZGGJTKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCF |
Introduction
The compound 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic molecule featuring a fluoroethyl group attached to a pyrazole ring, which is further linked to a phenolic component via an aminomethyl bridge. This unique structural arrangement contributes to its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry.
Biological Activities
While specific data on 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is limited, compounds with similar structural motifs, such as pyrazoles, have shown diverse biological activities. These include potential applications in drug development targeting metabolic or neurological disorders due to their ability to interact with enzymes and receptors.
Synthesis and Reactivity
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazole ring and the attachment of the fluoroethyl and phenolic groups. The choice of reagents, solvents, and reaction conditions significantly influences the outcomes of these reactions.
Pyrazole Derivatives
Pyrazoles have been extensively studied for their biological activities, including anticancer and antioxidant properties. For example, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives have shown good radical scavenging activity and moderate cytotoxicity against certain cancer cell lines .
Fluorinated Compounds
Fluorination can enhance lipophilicity, improving membrane permeability and bioavailability. This is observed in compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which exhibits antimitotic activity against human tumor cells .
Potential Applications
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